Product packaging for Tris(pentafluorophenyl)borate(Cat. No.:CAS No. 146355-12-6)

Tris(pentafluorophenyl)borate

Cat. No.: B12749223
CAS No.: 146355-12-6
M. Wt: 560.0 g/mol
InChI Key: ANEFWEBMQHRDLH-UHFFFAOYSA-N
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Description

Tris(pentafluorophenyl)borate is an organoboron compound of significant interest in scientific research due to its role as an anionic component, particularly when derived from its highly reactive precursor, tris(pentafluorophenyl)borane . The borane is renowned for its exceptional Lewis acidity, which is enhanced by the three electron-withdrawing pentafluorophenyl groups that remove electron density from the boron center . This strong Lewis acidity allows it to abstract anionic ligands, making it invaluable for generating weakly coordinating anions and stabilizing cationic species in catalytic systems . In research and development, this compound-related chemistry is pivotal in several areas. It serves as a key component in the formation of non-coordinating anions for olefin polymerization catalysts, enabling high activity in metallocene-based systems . It is also a fundamental reactant in the synthesis of novel frustrated Lewis pairs (FLPs), which have demonstrated the metal-free activation of small molecules such as hydrogen (H2) . Furthermore, this class of borates is emerging as an effective p-type dopant in organic electronic applications, where it can enhance the conductivity and performance of organic semiconductors . Another prominent research application is its catalytic role in the Piers-Rubinsztajn reaction, facilitating the efficient and selective formation of siloxane bonds for the synthesis of well-defined silicone polymers . This product is intended For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human, veterinary, or household use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18BF15O3 B12749223 Tris(pentafluorophenyl)borate CAS No. 146355-12-6

Properties

CAS No.

146355-12-6

Molecular Formula

C18BF15O3

Molecular Weight

560.0 g/mol

IUPAC Name

tris(2,3,4,5,6-pentafluorophenyl) borate

InChI

InChI=1S/C18BF15O3/c20-1-4(23)10(29)16(11(30)5(1)24)35-19(36-17-12(31)6(25)2(21)7(26)13(17)32)37-18-14(33)8(27)3(22)9(28)15(18)34

InChI Key

ANEFWEBMQHRDLH-UHFFFAOYSA-N

Canonical SMILES

B(OC1=C(C(=C(C(=C1F)F)F)F)F)(OC2=C(C(=C(C(=C2F)F)F)F)F)OC3=C(C(=C(C(=C3F)F)F)F)F

Origin of Product

United States

Fundamental Electronic and Reactivity Characteristics of Tris Pentafluorophenyl Borane

Electronic Structure and Enhanced Lewis Acidity of Tris(pentafluorophenyl)borane (B72294)

The high Lewis acidity of tris(pentafluorophenyl)borane is a direct consequence of its electronic structure. rsc.orgacs.org The molecule features a trigonal planar boron center with an empty p-orbital, making it an excellent electron-pair acceptor. rsc.org The three pentafluorophenyl rings are arranged in a propeller-like fashion around the central boron atom. wikipedia.org This arrangement, combined with the strong inductive effect of the fluorine atoms, withdraws electron density from the boron center, significantly enhancing its Lewis acidic character compared to non-fluorinated analogues like triphenylborane (BPh₃). rsc.orgresearchgate.net

The Lewis acidity of B(C₆F₅)₃ has been quantified using various experimental and computational methods, allowing for direct comparison with other Lewis acids. Common methods include the Gutmann-Beckett method, which measures the acceptor number (AN), and computational calculations of Fluoride (B91410) Ion Affinity (FIA) and Hydride Ion Affinity (HIA).

Experimental measurements have established that the Lewis acidity of B(C₆F₅)₃ is comparable to that of boron trifluoride (BF₃) but weaker than boron trichloride (B1173362) (BCl₃). wikipedia.orgrsc.orgresearchgate.net For instance, the Gutmann-Beckett method, which utilizes the ³¹P NMR chemical shift of triethylphosphine oxide (Et₃PO) upon coordination to a Lewis acid, provides a quantitative measure of Lewis acidity.

Lewis AcidAcceptor Number (AN)Fluoride Ion Affinity (FIA) (kJ/mol)Hydride Ion Affinity (HIA) (kJ/mol)Reference Lewis Acid for Comparison
Tris(pentafluorophenyl)borane (B(C₆F₅)₃)82~480-500~350-370BF₃, BCl₃, AlCl₃
Boron Trifluoride (BF₃)~80-86~480Not typically reportedB(C₆F₅)₃
Boron Trichloride (BCl₃)106~550Not typically reportedB(C₆F₅)₃
Aluminum Trichloride (AlCl₃)87~600Not typically reportedB(C₆F₅)₃

Note: The values presented are approximate and can vary depending on the specific experimental or computational method employed.

The substitution of phenyl groups with pentafluorophenyl groups dramatically increases the electrophilicity of the boron center. The five fluorine atoms on each phenyl ring are highly electronegative and exert a strong electron-withdrawing inductive effect (-I effect). This effect significantly reduces the electron density at the boron atom, making it a much stronger Lewis acid than its non-fluorinated counterpart, triphenylborane (BPh₃). researchgate.net

The increased electrophilicity is also evident in the computed natural charge on the boron atom. For B(C₆F₅)₃, the computed natural charge on boron is significantly more positive compared to BPh₃, indicating a greater electron deficiency. maynoothuniversity.ieacs.org This enhanced electrophilicity is the primary reason for B(C₆F₅)₃'s ability to activate a wide range of substrates, including those that are unreactive towards weaker Lewis acids. acs.org

Anion Abstraction Capabilities and the Generation of Weakly Coordinating Anions by Tris(pentafluorophenyl)borane

A hallmark of tris(pentafluorophenyl)borane's reactivity is its exceptional ability to abstract anionic ligands, particularly alkyl and hydride groups, from various main group and transition metal centers. acs.orgacs.org This process generates a highly reactive, coordinatively unsaturated cationic species and a bulky, non-coordinating borate (B1201080) anion.

The abstraction of an anionic ligand, such as an alkyl group (R⁻) or a hydride ion (H⁻), from a metal center (M) by B(C₆F₅)₃ typically proceeds through a direct interaction between the electron-deficient boron atom and the anionic ligand. This interaction leads to the formation of a stable, four-coordinate borate anion, [RB(C₆F₅)₃]⁻ or [HB(C₆F₅)₃]⁻, and a cationic metal complex, [M]⁺. acs.orgcmu.edursc.org

The general mechanism can be represented as: LₙM-R + B(C₆F₅)₃ → [LₙM]⁺ + [R-B(C₆F₅)₃]⁻

This anion abstraction is a key step in the activation of many olefin polymerization catalysts, where the generation of a cationic metal center is essential for catalytic activity. rsc.org The driving force for this reaction is the formation of the thermodynamically stable and sterically hindered borate anion. rsc.org

The borate anions generated from the anion abstraction process, such as [CH₃B(C₆F₅)₃]⁻ or the highly versatile tetrakis(pentafluorophenyl)borate, [B(C₆F₅)₄]⁻, are classified as weakly coordinating anions (WCAs). cmu.edunih.govresearchgate.net The key features of these anions are their large size and the delocalization of the negative charge over the numerous fluorine atoms of the pentafluorophenyl groups.

This charge delocalization and steric bulk prevent the anion from strongly interacting with the newly formed cationic species. cmu.edunih.gov The weak coordination of the borate anion is crucial for stabilizing the highly reactive cationic center, allowing it to participate in subsequent chemical transformations without being deactivated by the counterion. cmu.edu This property has been instrumental in the isolation and study of numerous highly electrophilic and reactive cationic species across the periodic table. researchgate.net

Electrochemical Behavior and Radical Anion Intermediates of Tris(pentafluorophenyl)borane

In addition to its Lewis acidic properties, tris(pentafluorophenyl)borane can also act as a one-electron oxidant, a property that was discovered more recently. rsc.org Its electrochemical behavior is characterized by a quasi-reversible one-electron reduction to form a radical anion intermediate. rsc.orgsemanticscholar.orgresearchgate.net

Electrochemical studies, such as cyclic voltammetry, have been employed to investigate the redox properties of B(C₆F₅)₃. maynoothuniversity.iersc.orgsemanticscholar.orgresearchgate.net These studies have shown that B(C₆F₅)₃ undergoes a one-electron reduction at moderately negative potentials. The standard reduction potential has been determined in different weakly coordinating solvents. rsc.orgsemanticscholar.org

SolventReduction Potential (V vs. Fc/Fc⁺)Reference
Dichloromethane-1.79 ± 0.1 rsc.orgsemanticscholar.org
1,2-Difluorobenzene-1.65 ± 0.1 rsc.orgsemanticscholar.org
Tetrahydrofuran (THF) (estimated)-1.17 acs.org

The initially formed radical anion, B(C₆F₅)₃˙⁻, is a transient species. rsc.orgsemanticscholar.orgresearchgate.net In solution, it undergoes rapid chemical decomposition. rsc.orgsemanticscholar.orgresearchgate.net The stability and decomposition pathway of the radical anion are highly dependent on the solvent. In donor solvents like tetrahydrofuran (THF), the decomposition is significantly slower than in weakly coordinating solvents like dichloromethane. rsc.orgresearchgate.net The decomposition products are typically various four-coordinate borates. rsc.orgresearchgate.net The transient nature of the B(C₆F₅)₃ radical anion has been confirmed by spectroscopic techniques such as EPR (Electron Paramagnetic Resonance) spectroscopy, which has allowed for its detection and characterization at low temperatures. acs.org

One-Electron Reduction Processes and Radical Anion Formation

Tris(pentafluorophenyl)borane, B(C₆F₅)₃, is a potent Lewis acid that can also function as a one-electron oxidant. Its ability to accept an electron leads to the formation of the tris(pentafluorophenyl)borane radical anion, [B(C₆F₅)₃]•⁻. This process has been investigated through electrochemical methods, including cyclic voltammetry, which demonstrate a quasi-reversible one-electron reduction. rsc.orgsemanticscholar.orgrsc.org

The formation of the radical anion can be initiated by chemical reductants. For instance, treatment of B(C₆F₅)₃ with decamethylcobaltocene (Cp*₂Co) in tetrahydrofuran (THF) at -50 °C results in a dark blue, paramagnetic solution containing the radical anion. researchgate.net This species is characterized by a maximum absorbance (λₘₐₓ) at 603 nm. researchgate.net The identity of the [B(C₆F₅)₃]•⁻ radical anion has been confirmed by Electron Paramagnetic Resonance (EPR) spectroscopy, which also allowed for the determination of boron and fluorine hyperfine splitting constants. researchgate.net

Despite its successful generation, the radical anion exhibits limited stability, with a half-life of approximately 10 minutes at room temperature in THF. researchgate.net The standard reduction potential (E°) for the B(C₆F₅)₃/[B(C₆F₅)₃]•⁻ couple has been determined for the first time in weakly coordinating solvents, providing key thermodynamic data on its formation. rsc.orgrsc.orgresearchgate.net

Standard Reduction Potentials of Tris(pentafluorophenyl)borane
SolventStandard Reduction Potential (E°) vs. Ferrocene/Ferrocenium
Dichloromethane-1.79 ± 0.1 V
1,2-difluorobenzene-1.65 ± 0.1 V

Solvolytic Decomposition Pathways of the Tris(pentafluorophenyl)borane Radical Anion

The tris(pentafluorophenyl)borane radical anion, [B(C₆F₅)₃]•⁻, is a transient species that undergoes rapid chemical decomposition. rsc.orgrsc.org The primary mechanism for its decay is a solvolytic radical pathway. rsc.orgsemanticscholar.orgresearchgate.net This decomposition follows an EC mechanism, where the initial electrochemical reduction (E) is followed by a chemical step (C) that leads to redox-inactive products. rsc.org

The rate of this decomposition is highly dependent on the nature of the solvent. In weakly coordinating solvents such as dichloromethane and 1,2-difluorobenzene, the decomposition is significantly faster than in donor solvents like tetrahydrofuran. rsc.orgresearchgate.net Kinetic studies have established pseudo-first-order rate constants for the decomposition in these weakly coordinating environments. rsc.orgrsc.org The rate in these solvents is approximately three orders of magnitude greater than that observed in tetrahydrofuran. researchgate.net

Pseudo-First-Order Rate Constants for the Decomposition of the [B(C₆F₅)₃]•⁻ Radical Anion
SolventRate Constant (k)
Dichloromethane6.1 ± 0.1 s⁻¹
1,2-difluorobenzene7.7 ± 0.2 s⁻¹

Multinuclear NMR analysis of the decomposition products reveals the formation of various four-coordinate borate species. rsc.orgrsc.org Density Functional Theory (DFT) calculations support a reaction pathway where solvolysis occurs predominantly at the boron center. rsc.org A key finding is that the formation of tetrakis(pentafluorophenyl)borate, [B(C₆F₅)₄]⁻, is a very minor outcome of the decomposition process, accounting for approximately 5% of the products. rsc.org In solvents like 1,2-difluorobenzene, it is speculated that the major products are borate species resulting from the reaction with the solvent, such as [(C₆F₅)₃₋ₓB(C₆H₄F)ₓ]⁻. rsc.org

Exploration of Frustrated Lewis Pair Flp Chemistry Featuring Tris Pentafluorophenyl Borane

Theoretical Underpinnings of Tris(pentafluorophenyl)borane-Based Frustrated Lewis Pairs

The concept of Frustrated Lewis Pairs (FLPs) describes combinations of Lewis acids and bases that are sterically hindered from forming a classic dative bond or adduct. squarespace.com This lack of quenching leaves both the acidic and basic sites available to cooperatively activate small molecules. Tris(pentafluorophenyl)borane (B72294), B(C6F5)3, serves as a quintessential Lewis acid in this chemistry due to a unique combination of electronic and steric properties.

The high Lewis acidity of B(C6F5)3 is a direct consequence of the three strongly electron-withdrawing pentafluorophenyl (C6F5) groups. acs.org These groups pull electron density away from the central boron atom, increasing its electrophilicity and making it a powerful electron acceptor. mdpi.com Its Lewis acidity has been measured to be comparable to that of boron trifluoride (BF3). mdpi.com

Simultaneously, the bulky C6F5 rings provide significant steric encumbrance around the boron center. acs.org When B(C6F5)3 is paired with an equally bulky Lewis base, such as a sterically demanding phosphine (B1218219) like tri-tert-butylphosphine (B79228) (P(tBu)3) or trimesitylphosphine (B1301856) (PMes3), the formation of a direct B–P bond is sterically prohibited. squarespace.comrsc.org Instead of forming a stable adduct, the acid and base exist in close proximity, forming a non-covalent "encounter complex." rsc.orgresearchgate.net This complex is held together by weak, non-covalent interactions, including van der Waals forces and C–H···F hydrogen bonds between the substituents on the acid and base. rsc.orgresearchgate.net

The thermodynamics of FLP formation and reactivity are finely balanced. The combined Lewis acidity of the borane (B79455) and basicity of the Lewis base must be sufficient to make the subsequent activation of a substrate thermodynamically favorable. squarespace.com However, for reversible substrate activation, the reaction should be only slightly exergonic. squarespace.commpg.de Calorimetric studies have been employed to measure the enthalpies of these reactions, providing crucial thermodynamic data. For instance, the enthalpy of H2 activation by the 2,2,6,6-tetramethylpiperidine (B32323) (TMP)/B(C6F5)3 pair was measured at -31.5 kcal mol−1. rsc.org

Table 1: Thermodynamic Data for H₂ Activation by Amine/B(C₆F₅)₃ FLPs in Bromobenzene
Lewis BaseEnthalpy of Hydrogenation (ΔHH₂, kcal mol⁻¹)Half-life of Hydrogenation (t1/2, seconds)
2,2,6,6-Tetramethylpiperidine (TMP)-31.5 (±0.2)230
2,6-Lutidine (Lut)-23.4 (±0.4)1400

Data sourced from calorimetric studies at 294 K and 6.6 bar H₂. rsc.org

Small Molecule Activation Mediated by Tris(pentafluorophenyl)borane Frustrated Lewis Pairs

The unquenched reactivity of B(C6F5)3-based FLPs enables them to activate a variety of small, often inert, molecules that are typically the domain of transition metal chemistry.

The seminal discovery in FLP chemistry was the heterolytic cleavage of dihydrogen (H2) by a B(C6F5)3/phosphine pair. mdpi.com In a typical reaction, a sterically hindered phosphine, such as P(tBu)3, and B(C6F5)3 react with H2, leading to the formation of a phosphonium (B103445) cation ([R3PH]+) and a hydridoborate anion ([HB(C6F5)3]−). mdpi.com This process occurs under mild conditions, often at room temperature and atmospheric pressure of H2.

The reaction proceeds via the FLP encounter complex, which polarizes the H–H bond. researchgate.net The Lewis basic phosphine abstracts a proton (H+), while the Lewis acidic borane accepts a hydride (H−), resulting in the cleavage of the H–H bond. mdpi.comresearchgate.net A wide range of phosphines and amines have been successfully employed as the Lewis base component in this reaction. rsc.orgprinceton.edu The reversibility of H2 activation is a key feature of some systems; for instance, certain intramolecular phosphinoborane FLPs can release H2 upon heating and recapture it at lower temperatures. mpg.deacs.org This metal-free activation of H2 has paved the way for catalytic hydrogenations of various unsaturated substrates, including imines, nitriles, and enamines. princeton.edursc.org

B(C6F5)3-based FLPs are also highly effective at capturing and activating carbon dioxide (CO2). The combination of a Lewis base (e.g., a phosphine or amine) and B(C6F5)3 reacts with CO2, a linear and relatively inert molecule. researchgate.net In this process, the nucleophilic Lewis base attacks the electrophilic carbon atom of CO2, while the Lewis acidic boron center coordinates to one of the oxygen atoms. This cooperative binding leads to a significant bending of the CO2 molecule and the formation of a zwitterionic adduct. researchgate.net

For example, the FLP consisting of 2,2,6,6-tetramethylpiperidine (TMP) and B(C6F5)3 reacts with CO2 to form a boratocarbamate ion pair. nih.gov This captured CO2 can then be further functionalized. A significant application is the catalytic reduction of CO2. In the presence of a hydride source, such as a silane (B1218182), the activated CO2 can be hydrogenated. nih.govresearchgate.net Tandem catalytic systems have been developed where a B(C6F5)3-based FLP first activates CO2, and a second B(C6F5)3-catalyzed cycle then hydrosilylates the captured species. nih.gov This has enabled the multi-step deoxygenative reduction of CO2 to methane (B114726) (CH4) or the formation of formic acid derivatives. nih.govrsc.org

The reactivity of B(C6F5)3-based FLPs extends beyond H2 and CO2 to a range of other small molecules.

Nitrous Oxide (N2O): FLPs can activate N2O, a kinetically stable molecule. researchgate.netbohrium.com Computational studies on the reaction between [t-Bu3P][B(C6F5)3] and N2O show that the Lewis acid stabilizes key intermediates, facilitating the activation. researchgate.net The reaction typically involves the phosphine attacking the terminal nitrogen atom and the borane coordinating to the oxygen atom.

C-H and C-F Bonds: While challenging, the activation of C–H and C–F bonds has been achieved using highly reactive FLPs. DFT studies have assessed the potential of various FLPs to activate C–H bonds in substrates like benzene (B151609) and 1-methylpyrrole, showing that the thermodynamics and kinetics are highly dependent on the specific FLP structure. nih.govmdpi.com In some cases, C–H activation proceeds through radical ion pairs generated from the FLP. acs.org Similarly, the activation of strong C–F bonds has been demonstrated, where the FLP cooperatively abstracts a fluoride (B91410) ion and delivers a nucleophile. ias.ac.innih.gov For instance, B(C6F5)3 paired with bases like 2,4,6-triphenylpyridine (B1295210) can mediate the selective functionalization of benzylic C-F bonds. nih.govresearchgate.net

Table 2: Small Molecules Activated by B(C₆F₅)₃-Based Frustrated Lewis Pairs
Small MoleculeLewis Base Partner (Example)Product Type (Example)
Dihydrogen (H₂)P(tBu)₃[HP(tBu)₃]⁺[HB(C₆F₅)₃]⁻
Carbon Dioxide (CO₂)TMP[TMPH]⁺[O₂COB(C₆F₅)₃]⁻
Nitrous Oxide (N₂O)P(tBu)₃R₃P-N₂O-B(C₆F₅)₃ adduct
Benzotrifluoride (C-F)2,4,6-TriphenylpyridineC-F functionalized product
1-Methylpyrrole (C-H)(Intramolecular FLPs)C-H activated species

This table provides illustrative examples of FLP-mediated activations. princeton.edunih.govresearchgate.netnih.govnih.gov

Elucidation of Mechanistic Pathways in Tris(pentafluorophenyl)borane FLP Reactions

Understanding the reaction mechanisms of B(C6F5)3-based FLPs is crucial for designing more efficient and selective catalysts. A combination of experimental techniques (kinetics, NMR spectroscopy) and computational modeling has provided significant insights. rsc.orgacs.org

In the case of CO2 activation, computational studies also point to a concerted mechanism for capture by bridged FLPs. rsc.org However, for intermolecular systems, a stepwise pathway has also been identified where the nucleophilic Lewis base first attacks the CO2, forming an intermediate that is subsequently trapped by the borane. researchgate.net

The mechanism for the catalytic hydrogenation of substrates like imines using an FLP and H2 typically involves several steps. princeton.edu First, the FLP activates H2 to form the phosphonium/borohydride ion pair. The imine substrate is then activated by protonation by the phosphonium ion. Finally, the resulting iminium ion undergoes hydride transfer from the hydridoborate anion to yield the final amine product and regenerate the FLP components for the next catalytic cycle. squarespace.comprinceton.edu Kinetic studies have shown that the rate can be dependent on the electronic properties of the substrate; for example, more electron-rich imines tend to reduce faster. princeton.edu

For more complex transformations, such as C-F bond activation, mechanisms can vary. Computational studies support an SN1-type pathway for certain substrates, where the B(C6F5)3 facilitates the departure of the fluoride to form a carbocation, which is then trapped by the Lewis base or another nucleophile. nih.gov In other cases, a more concerted "FLP pathway" where the acid and base act simultaneously is favored. ias.ac.innih.gov

Catalytic Methodologies Employing Tris Pentafluorophenyl Borane in Organic Synthesis

Tris(pentafluorophenyl)borane-Catalyzed Hydrosilylation Reactions

Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, is a fundamental process for the formation of silicon-carbon and silicon-heteroatom bonds. Tris(pentafluorophenyl)borane (B72294) has been established as a highly effective catalyst for these reactions, proceeding through a mechanism that is distinct from traditional transition-metal-catalyzed pathways.

Hydrosilylation of Carbonyl and Imine Functionalities

Tris(pentafluorophenyl)borane catalyzes the efficient hydrosilylation of a wide range of carbonyl compounds, including aldehydes and ketones, to the corresponding silyl (B83357) ethers. mdpi.comacs.org The reaction typically proceeds with high yields using catalytic amounts of B(C6F5)3 (1-4 mol%). acs.org A variety of silanes can be employed as the stoichiometric reductant.

A key feature of this catalytic system is its chemoselectivity. While carbonyl groups are readily reduced, other functional groups such as halogens, olefins, and internal alkynes are generally tolerated. mdpi.com However, more basic functionalities like nitriles and alcohols can interfere with the catalysis. mdpi.com

The hydrosilylation of imines to silyl-protected amines is also effectively catalyzed by tris(pentafluorophenyl)borane. Mechanistic studies have revealed that the rate of imine reduction is influenced by the electronic properties of the nitrogen substituent. Imines bearing electron-withdrawing groups, which decrease the basicity of the nitrogen atom, tend to undergo faster hydrosilylation. This observation supports a mechanism where the borane (B79455) activates the silane (B1218182) rather than coordinating to the imine nitrogen.

Table 1: Tris(pentafluorophenyl)borane-Catalyzed Hydrosilylation of Representative Carbonyl and Imine Functionalities


SubstrateSilaneCatalyst Loading (mol%)ProductYield (%)Reference
BenzaldehydeEt3SiH2Triethyl(benzyloxy)silane95 researchgate.net
AcetophenonePh3SiH2(1-Phenylethoxy)triphenylsilane96 acs.org
CyclohexanoneEt3SiH2(Cyclohexyloxy)triethylsilane92 researchgate.net
Ethyl benzoatePh3SiH4(Benzyloxy)triphenylsilane68 (as aldehyde after workup) acs.org
N-BenzylideneanilineEt3SiH1N-(phenyl(triethylsilyl)methyl)aniline85 researchgate.net

Olefin Hydrosilylation Methodologies

Tris(pentafluorophenyl)borane also catalyzes the hydrosilylation of olefins, providing a convenient and highly efficient method for the synthesis of alkylsilanes. acs.org A notable characteristic of this methodology is its high trans-selectivity, which is complementary to the cis-selectivity often observed with transition metal catalysts. researchgate.net This reaction proceeds via the direct addition of a silylium-type species across the carbon-carbon double bond, followed by trapping of the resulting carbocation by the boron-bound hydride. acs.orgresearchgate.net

The reaction is compatible with a range of both alkyl- and aryl-substituted silanes and various olefinic substrates. acs.org This methodology offers a powerful tool for the synthesis of diverse organosilanes, which are valuable intermediates in organic synthesis, for instance, in the Tamao-Fleming oxidation to produce alcohols. researchgate.net

Table 2: Tris(pentafluorophenyl)borane-Catalyzed Hydrosilylation of Olefins


OlefinSilaneCatalyst Loading (mol%)ProductYield (%)Reference
1-OctenePhMe2SiH5Dimethyloctyl(phenyl)silane95 scispace.com
Styrene (B11656)Et3SiH5Triethyl(phenethyl)silane98 scispace.com
CyclohexenePh2MeSiH5Cyclohexyl(methyl)diphenylsilane92 scispace.com
NorborneneEt3SiH5(Bicyclo[2.2.1]heptan-2-yl)triethylsilane90 scispace.com

Mechanistic Understanding of Silane Activation (e.g., Piers Mechanism, Silylium (B1239981) Intermediates)

The mechanism of tris(pentafluorophenyl)borane-catalyzed hydrosilylation is fundamentally different from that of many other catalytic systems. Instead of activating the unsaturated substrate (e.g., carbonyl or olefin), the borane activates the silane. This concept, often referred to as the Piers mechanism, involves the abstraction of a hydride from the silane by the strongly electrophilic B(C6F5)3. acs.orgpreprints.orgacs.org

This hydride abstraction generates a highly reactive electrophilic silylium cation ([R3Si]+) and a less reactive hydridoborate anion ([HB(C6F5)3]-). acs.orgacs.org The transient silylium species then interacts with the nucleophilic substrate (e.g., the oxygen of a carbonyl group or the π-system of an olefin). In the case of carbonyl reduction, the silylium ion coordinates to the carbonyl oxygen, activating it towards nucleophilic attack by the hydridoborate anion, which delivers the hydride to the carbonyl carbon. rsc.org

Polymerization Catalysis Initiated or Co-Catalyzed by Tris(pentafluorophenyl)borane

Tris(pentafluorophenyl)borane plays a crucial role in the field of polymerization, acting as a potent activator or co-catalyst in various polymerization processes. Its ability to generate highly reactive cationic species is central to its function in these catalytic systems.

Homogeneous Olefin Polymerization: Activation and Co-Catalysis

In the realm of Ziegler-Natta catalysis, tris(pentafluorophenyl)borane is widely recognized as a highly effective co-catalyst for the activation of Group 4 metallocene and other transition metal pre-catalysts for olefin polymerization. acs.orgnih.gov The primary role of B(C6F5)3 is to abstract an alkyl group from the neutral metal-alkyl pre-catalyst, thereby generating a highly electrophilic, catalytically active cationic metal-alkyl species. acs.org

The resulting complex, often an ion pair consisting of the cationic metal center and a weakly coordinating borate (B1201080) anion, is a highly active catalyst for the polymerization of olefins such as ethylene (B1197577) and propylene. The use of B(C6F5)3 as an activator allows for the generation of well-defined, single-site catalysts, which in turn leads to the production of polymers with narrow molecular weight distributions and controlled microstructures. mdpi.compreprints.org The catalytic activity and the properties of the resulting polymer, such as molecular weight and polydispersity, are influenced by the specific combination of the metallocene, the borane activator, and the polymerization conditions. mdpi.compreprints.org

Table 3: Tris(pentafluorophenyl)borane as a Co-catalyst in Ethylene Polymerization


Pre-catalystActivator SystemPolymerization Activity (kg PE/mol Zr·h·bar)Molecular Weight (Mw, g/mol)Polydispersity Index (PDI)Reference
Cp2ZrMe2B(C6F5)325,500105,0002.1 researchgate.net
(n-BuCp)2ZrCl2MAO/B(C6F5)36,454280,0002.8 acs.org
rac-Et(Ind)2ZrCl2TIBA/B(C6F5)35,060310,0002.5 acs.org

Cp = cyclopentadienyl, Me = methyl, n-Bu = n-butyl, Et = ethyl, Ind = indenyl, MAO = methylaluminoxane, TIBA = triisobutylaluminum, PE = polyethylene.

Synthesis of Defined Siloxane Polymers (Piers-Rubinsztajn Reaction)

A significant application of tris(pentafluorophenyl)borane in polymer chemistry is the catalysis of the Piers-Rubinsztajn reaction, a condensation reaction between hydrosilanes and alkoxysilanes to form siloxane (Si-O-Si) bonds with the concomitant elimination of an alkane. researchgate.netscispace.comnih.gov This reaction provides a powerful and versatile method for the controlled synthesis of well-defined silicone polymers under mild conditions. scispace.commdpi.com

The reaction is believed to proceed through a mechanism similar to that of carbonyl hydrosilylation, involving the activation of the Si-H bond by B(C6F5)3. The Piers-Rubinsztajn reaction offers a distinct advantage over traditional methods for silicone synthesis, such as the hydrolysis of chlorosilanes, as it avoids the use of harsh acidic or basic conditions that can lead to uncontrolled side reactions and a lack of structural control. researchgate.net This methodology has been employed to synthesize a variety of siloxane architectures, including linear polymers, cyclic structures, and hyperbranched polymers. nih.govmdpi.com The ability to precisely control the structure of the resulting polysiloxanes opens up possibilities for the design of new materials with tailored properties. scispace.com

Table 4: Examples of Siloxane Structures Synthesized via the Piers-Rubinsztajn Reaction


HydrosilaneAlkoxysilaneCatalystResulting Siloxane StructureReference
Ph2MeSiHPh2MeSi(On-Oct)B(C6F5)3Linear disiloxane acs.org
1,1,3,3-TetramethyldisiloxaneTetraethoxysilaneB(C6F5)3Hyperbranched polyalkoxysiloxane
1,4-Bis(dimethylsilyl)benzeneDimethyldimethoxysilaneB(C6F5)3Linear siloxane copolymer with benzene (B151609) moieties
PhenylsilaneTetraethoxysilaneB(C6F5)3Hydrophobic TPhQ resin

Borylation and Carboboration Transformations Using Tris(pentafluorophenyl)borane

Tris(pentafluorophenyl)borane, B(C6F5)3, has emerged as a prominent catalyst in the field of borylation and carboboration chemistry due to its high Lewis acidity. acs.org This acidity stems from the electron-withdrawing nature of the pentafluorophenyl rings. acs.org Its applications in these transformations offer metal-free alternatives to traditional catalytic systems.

Metal-Free Arene Borylation Reactions

Tris(pentafluorophenyl)borane has been instrumental in the development of metal-free arene borylation reactions. These reactions provide a direct method for the synthesis of arylboronates, which are key intermediates in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions. The use of B(C6F5)3 avoids the cost and potential product contamination associated with transition metal catalysts.

In these reactions, B(C6F5)3 typically acts as a catalyst to activate a boron-hydrogen bond in a hydroborane reagent, facilitating the electrophilic borylation of electron-rich aromatic and heteroaromatic substrates. The reaction proceeds through the formation of a highly reactive borenium cation, which then undergoes electrophilic aromatic substitution.

Recent research has demonstrated the utility of geminal chelate bis-borylalkanes, featuring electrophilic B(C6F5)2 and B(C6F5) groups, as efficient catalysts for the borylation of arenes and heteroarenes. These reactions proceed under mild conditions with the liberation of dihydrogen.

Selective Alkyne Carboboration

Tris(pentafluorophenyl)borane also catalyzes the carboboration of alkynes, a reaction that simultaneously forms a new carbon-carbon and carbon-boron bond across a carbon-carbon triple bond. acs.org This transformation provides a direct and atom-economical route to highly functionalized vinylboron compounds.

The reaction of B(C6F5)3 with terminal alkynes, such as phenylacetylene, results in a 1,1-carboboration, yielding a mixture of E and Z isomers. acs.org The reaction is believed to proceed through the activation of the alkyne by the Lewis acidic borane, followed by the intramolecular transfer of a pentafluorophenyl group to one of the alkyne carbons and the boron atom to the other.

Furthermore, the reaction of B(C6F5)3 with 1,6-enynes has been shown to proceed via an initial cyclopropanation and a formal 1,1-carboboration. nih.govacs.org Depending on the substitution pattern of the alkene, subsequent ring-opening of the cyclopropane (B1198618) intermediate can lead to the formation of cyclopentane (B165970) or cyclohexane (B81311) derivatives. nih.govacs.org This transformation is initiated by the π-activation of the alkyne by B(C6F5)3. nih.govacs.org

Deoxygenation and Reductive Transformations Catalyzed by Tris(pentafluorophenyl)borane

Tris(pentafluorophenyl)borane, in combination with various silanes, has proven to be a highly effective catalytic system for the deoxygenation and reductive cleavage of a range of oxygen-containing functional groups. nih.govnih.gov These reactions offer a metal-free approach for the reduction of alcohols and carbonyl compounds. nih.govnih.gov

Efficient Carbonyl Deoxygenation Strategies

The B(C6F5)3-catalyzed deoxygenation of aldehydes and ketones using silanes as reducing agents provides a mild and efficient method for the conversion of carbonyl groups to methylene (B1212753) groups. mdpi.comacs.org This reaction is applicable to both aromatic and aliphatic carbonyl compounds and tolerates a variety of functional groups. mdpi.comacs.org

The mechanism of this transformation is thought to involve the activation of the silane by the borane catalyst through hydride abstraction, rather than the activation of the carbonyl group. acs.org This generates a reactive silylium cation and a hydridoborate anion. The silylium species then coordinates to the carbonyl oxygen, activating it for reduction by the hydridoborate.

SubstrateProductYield (%)
BenzaldehydeToluene95
AcetophenoneEthylbenzene96
CyclohexanoneCyclohexane92

Table 1: Examples of B(C6F5)3-Catalyzed Deoxygenation of Carbonyl Compounds.

Reductive Cleavage of Alcohols

The B(C6F5)3/silane system is also capable of the reductive cleavage of alcohols to the corresponding alkanes. researchgate.netorganic-chemistry.org This reaction is particularly effective for primary alcohols. researchgate.netorganic-chemistry.org The reactivity of alcohols follows the order: primary > secondary > tertiary. organic-chemistry.org

This methodology represents the first example of the catalytic use of a Lewis acid for the reduction of alcohols with hydrosilanes. researchgate.net A plausible mechanism involves the formation of a silyl ether intermediate, which is then further reduced. organic-chemistry.org

SubstrateProductYield (%)
1-OctanolOctane98
Benzyl alcoholToluene99
4-Phenyl-1-butanol1-Phenylbutane97

Table 2: Examples of B(C6F5)3-Catalyzed Reductive Cleavage of Alcohols.

Tris(pentafluorophenyl)borane as a Lewis Acid for C-C and C-Heteroatom Bond Formation

The strong Lewis acidity of tris(pentafluorophenyl)borane makes it a versatile catalyst for a wide array of reactions involving the formation of carbon-carbon and carbon-heteroatom bonds. rsc.orgrsc.orgresearchgate.net Its thermal stability and commercial availability have contributed to its widespread use in organic synthesis. rsc.orgrsc.org

B(C6F5)3 has been successfully employed as a catalyst in Friedel-Crafts reactions. For instance, it catalyzes the reaction of tertiary alkyl fluorides with electron-rich arenes, proceeding rapidly at room temperature. acs.org The reaction is initiated by the B(C6F5)3·H2O adduct, which acts as a Brønsted acid. acs.org Additionally, tandem Friedel-Crafts and C-H/C-O coupling reactions of dialkylanilines with vinyl ethers have been achieved using B(C6F5)3 as a catalyst in the absence of a solvent. researchgate.net

The catalytic activity of B(C6F5)3 also extends to various cyclization reactions. It can catalyze the cycloaddition of o-(1-alkynyl)(thio)anisoles or o-(1-alkynyl)-N-methylaniline with diphenylsilane (B1312307) to construct benzenethiophene, benzofuran, or indole (B1671886) skeletons. rsc.org Furthermore, it promotes cascade Wolff rearrangement/[2+2] and [4+2] cyclizations of α-diazoketones with imines to afford β-lactams or oxazinone derivatives, depending on the N-protecting group of the imine. rsc.org Another notable application is the dehydrogenative-cyclization of N-tosylhydrazones with aromatic amines to produce 1,2,4-triazoles. nih.gov

Guanylation Reactions of Amine Substrates

Tris(pentafluorophenyl)borane has been demonstrated to be an efficient catalyst for the guanylation of amines using carbodiimides under mild conditions. rsc.orgresearchgate.netnih.gov This transformation is of significant interest due to the prevalence of the guanidine (B92328) moiety in pharmacologically active molecules. The catalytic cycle, elucidated through a combination of NMR spectroscopy and DFT calculations, proceeds via a Lewis acid-assisted Brønsted acidic pathway. researchgate.netnih.gov

The proposed mechanism initiates with the formation of an adduct between tris(pentafluorophenyl)borane and the amine substrate. nih.gov This adduct formation enhances the acidity of the amine proton, facilitating a subsequent proton transfer to one of the nitrogen atoms of the carbodiimide (B86325). researchgate.netnih.gov This protonation event leads to the formation of a guanidine-borane adduct in a two-step process. rsc.org The final guanidine product is liberated from this adduct, and the catalyst is regenerated to re-enter the catalytic cycle upon interaction with another molecule of the amine substrate. nih.gov Key intermediates in this cycle, such as the amine-borane and guanidine-borane adducts, have been successfully isolated and characterized, providing substantial evidence for the proposed mechanistic pathway. rsc.orgresearchgate.net For instance, the molecular structures of the 4-tert-butylaniline-[B(C6F5)3] adduct and both the free and [B(C6F5)3]-bonded 1-(phenyl)-2,3-diisopropylguanidine have been confirmed by X-ray diffraction. rsc.org

Table 1: Mechanistic Steps in B(C6F5)3-Catalyzed Guanylation of Amines

StepDescriptionKey Intermediates
1. Adduct Formation The amine substrate coordinates to the Lewis acidic boron center of B(C6F5)3.[(C6F5)3B-NRH2]
2. Proton Transfer The acidic proton from the amine-borane adduct is transferred to the carbodiimide.-
3. Guanidine-Borane Adduct Formation The protonated carbodiimide reacts with the amine to form a guanidine-borane adduct.[(C6F5)3B-NRC(NiPrH)2]
4. Product Release & Catalyst Regeneration The guanidine product is released, and the B(C6F5)3 catalyst is regenerated by reacting with another amine molecule.RNC(NiPrH)2

Stereospecific Bromocyanation of Styrene Derivatives

A noteworthy application of tris(pentafluorophenyl)borane in catalysis is the stereospecific bromocyanation of styrene derivatives. acs.org This reaction utilizes cyanogen (B1215507) bromide (BrCN) as the bromine and cyanide source and is effectively catalyzed by B(C6F5)3 acting as a Lewis acid to activate the cyanogen bromide. acs.org The protocol is operationally simple and provides a practical route to β-bromonitriles, which are valuable synthetic intermediates. acs.org

The reaction proceeds via a stereospecific syn-addition of the bromine and cyanide moieties across the double bond of the styrene derivative. acs.org The Lewis acidic borane is proposed to coordinate to the nitrogen atom of cyanogen bromide, enhancing the electrophilicity of the bromine atom. This activated complex then interacts with the styrene, leading to the formation of a bromonium ion intermediate. Subsequent nucleophilic attack by the cyanide anion occurs from the same face, resulting in the observed syn-diastereoselectivity. This methodology offers a metal-free approach to vicinal bromonitriles with high stereocontrol. acs.org

Table 2: B(C6F5)3-Catalyzed Bromocyanation of Styrenes

FeatureDescription
Catalyst Tris(pentafluorophenyl)borane [B(C6F5)3]
Reagent Cyanogen Bromide (BrCN)
Substrates Styrene Derivatives
Products β-bromonitriles
Stereochemistry syn-addition
Proposed Mechanism Lewis acid activation of BrCN, formation of a bromonium ion intermediate, followed by intramolecular cyanide delivery.

Novel Pyrazole (B372694) Synthesis via Carbenium Ion Generation

Tris(pentafluorophenyl)borane catalyzes a highly selective synthesis of N-substituted pyrazoles from the reaction of aryl esters and vinyl diazoacetates. researchgate.netnih.gov This methodology is significant as it proceeds through the generation of carbenium species in a metal-free system. figshare.com The reaction demonstrates high regioselectivity and affords the N-substituted pyrazole products in good to excellent yields. nih.gov

Computational and experimental studies have revealed a fascinating autocatalytic mechanism. researchgate.netnih.gov The reaction is initiated by B(C6F5)3, but the in situ generation of a carbenium species acts as the true catalytic species, promoting the regiospecific formation of the pyrazole ring. researchgate.net This autocatalytic nature is a key feature of the transformation. The process offers a novel route to highly functionalized pyrazoles, which are important heterocyclic motifs in medicinal chemistry and materials science. researchgate.netnih.gov

Table 3: Key Aspects of B(C6F5)3-Catalyzed Pyrazole Synthesis

AspectDetails
Reactants Aryl esters and vinyl diazoacetates
Catalyst Tris(pentafluorophenyl)borane [B(C6F5)3]
Key Feature Generation of a carbenium species
Mechanism Autocatalysis by the in situ generated carbenium ion
Product N-substituted pyrazoles
Yields Good to excellent (up to 81%) researchgate.netnih.govfigshare.com

Intramolecular Cyclization Reactions

The strong Lewis acidity of tris(pentafluorophenyl)borane enables it to catalyze a variety of intramolecular cyclization reactions, leading to the formation of important heterocyclic and carbocyclic structures. These reactions often proceed under metal-free conditions and exhibit high efficiency and selectivity.

One prominent example is the dehydrogenative cyclization of N-tosylhydrazones with anilines to produce 3,4,5-triaryl-1,2,4-triazoles. nih.govscispace.com Mechanistic studies suggest that B(C6F5)3 plays a dual role in this transformation. Initially, it forms a Lewis adduct with the N-tosylhydrazone, activating it for subsequent intermolecular amination by the aniline (B41778). nih.gov This is followed by an intramolecular cyclization. The final step involves a dehydrogenation facilitated by a frustrated Lewis pair (FLP) formed between the sterically hindered borane and the amine, which regenerates the catalyst and releases the aromatic triazole product. nih.gov

Another application is the cyclization of alkynes, such as o-(1-alkynyl)(thio)anisoles and their aniline analogues, with diphenylsilane. rsc.org This B(C6F5)3-catalyzed process constructs benzenethiophene, benzofuran, or indole skeletons in a single step, directly incorporating a silyl group at the 3-position of the resulting heterocycle. rsc.org The reaction proceeds in moderate to good yields and provides a one-pot strategy for accessing these valuable 3-silyl heterocyclic compounds. rsc.org

Furthermore, B(C6F5)3 has been shown to catalyze a stepwise 1,5-hydride migration/cyclization of certain amine derivatives to construct six-membered carbocyclic β-amino acid derivatives with complete diastereoselectivity. researchgate.net The catalyst is believed to initiate the reaction by abstracting a hydride from the N-alkyl substituent, generating a cationic intermediate that then undergoes cyclization. researchgate.net Additionally, a [4+2] cyclization strategy catalyzed by B(C6F5)3 has been developed to synthesize novel carbazolequinones. acs.org

Table 4: Examples of B(C6F5)3-Catalyzed Intramolecular Cyclizations

Reaction TypeSubstratesProducts
Dehydrogenative Cyclization N-tosylhydrazones and anilines3,4,5-triaryl-1,2,4-triazoles nih.govscispace.com
Cycloaddition of Alkynes o-(1-alkynyl)(thio)anisoles/anilines + diphenylsilane3-silyl benzothiophenes, benzofurans, indoles rsc.org
Hydride Migration/Cyclization Vinyl-substituted N,N-dialkyl arylaminesCarbocyclic β-amino acid derivatives researchgate.net
[4+2] Cyclization Not specified5H-Naphtho[2,3-c]carbazole-8,13-dione derivatives acs.org

Catalytic Tautomerization and Isomerization Processes

Tris(pentafluorophenyl)borane is an effective catalyst for tautomerization and isomerization reactions. researchgate.netsemanticscholar.org Its ability to interact with Lewis basic sites can facilitate proton transfers and stabilize less favored tautomeric forms through adduct formation. researchgate.netacs.orgsemanticscholar.org This catalytic activity has been harnessed to achieve selective isomerization of olefins, a process that is highly atom-economical. rsc.org

Specifically, B(C6F5)3 catalyzes the isomerization of terminal olefins to internal olefins. rsc.org For example, linear α-olefins can be converted to 2-olefins in high yields. rsc.org A particularly useful application of this methodology is the isomerization of allylbenzenes to produce biorelevant phenylpropenoid products with high regio- and stereoselectivity. rsc.org This provides a metal-free alternative to traditional transition metal-catalyzed isomerization reactions. The mechanism is believed to involve the activation of an allylic C-H bond by the borane, potentially through a frustrated Lewis pair-type interaction or the formation of a transient carbocationic intermediate after hydride abstraction, leading to the migration of the double bond to a thermodynamically more stable internal position. nih.gov

Table 5: B(C6F5)3-Catalyzed Isomerization of Olefins

Substrate TypeProduct TypeSelectivity
Linear α-olefinsInternal 2-olefinsHigh yield, low stereoselectivity rsc.org
AllylbenzenesPhenylpropenoidsHigh regio- and stereoselectivity rsc.org
Allyl silanesE-alkenyl silanesE-selective nih.gov

Advanced Mechanistic Investigations and Computational Studies of Tris Pentafluorophenyl Borane Reactivity

Spectroscopic Characterization of Tris(pentafluorophenyl)borane (B72294) Intermediates and Adducts

Spectroscopic techniques are indispensable tools for probing the intricate details of B(C₆F₅)₃-mediated reactions. They allow for the direct observation and characterization of key intermediates and adducts, providing critical evidence for proposed reaction mechanisms.

Multinuclear NMR spectroscopy is a cornerstone technique for elucidating the mechanisms of reactions involving tris(pentafluorophenyl)borane. By monitoring changes in the chemical environments of ¹¹B, ¹⁹F, ¹H, and other relevant nuclei, researchers can identify adduct formation, track the consumption of reactants, and characterize the structure of intermediates and final products. rsc.orgrsc.org

For instance, the formation of an initial adduct between B(C₆F₅)₃ and an ester was confirmed by ¹¹B NMR spectroscopy, which showed a characteristic broad peak at 4.87 ppm, indicating the coordination of the borane (B79455) to the carbonyl oxygen. nih.gov This adduct formation is a key initial step in the subsequent generation of a carbenium ion. nih.gov

¹⁹F NMR is particularly useful for distinguishing between various B(C₆F₅)₃-containing species in solution. In studies of C₆F₅/alkyl exchange reactions between B(C₆F₅)₃ and trialkylaluminum compounds, ¹⁹F NMR, specifically the chemical shift of the fluorine atoms in the para position, allows for the differentiation of a series of mixed aluminum species such as Al(C₆F₅)₃, Al(C₆F₅)₂Et, and Al₂(C₆F₅)₄Et₂. hhu.de Similarly, in imine hydrosilylation reactions, the absence of imine complexation to B(C₆F₅)₃, as observed by ¹⁹F NMR, helped deduce that the borane's primary role is to activate the Si-H bond of the silane (B1218182) rather than the imine. mdpi.com The formation of water adducts, such as [(C₆F₅)₃B(OH₂)], can also be identified by upfield shifts in both ¹¹B and ¹⁹F NMR spectra. researchgate.net

Table 1: Representative NMR Data for B(C₆F₅)₃ Adducts and Intermediates
SpeciesNucleusChemical Shift (ppm)SignificanceReference
Ester Adduct (2b·B(C₆F₅)₃)¹¹B4.87 (broad)Confirms initial Lewis acid-base adduct formation. nih.gov
Al(C₆F₅)₂Et¹⁹F (para-F)Specific shifts differentiate from other Al-C₆F₅ species.Allows tracking of ligand exchange reactions. hhu.de
[(C₆F₅)₃B(OH₂)]¹¹B-1.6Indicates formation of a tetracoordinate water adduct. researchgate.net
[(C₆F₅)₃B(OH₂)]¹⁹F-134.9, -156.4, -163.6Confirms presence of the tetracoordinate water adduct. researchgate.net

The ability of B(C₆F₅)₃ to act as a one-electron oxidant leads to the formation of the paramagnetic tris(pentafluorophenyl)borane radical anion, B(C₆F₅)₃˙⁻. rsc.orgresearchgate.net Electron Paramagnetic Resonance (EPR) and UV-Vis spectroscopy are the primary techniques used to detect and characterize this transient species.

When B(C₆F₅)₃ is reduced, for example by decamethylcobaltocene, a dark blue solution is formed, which exhibits a strong absorption maximum (λₘₐₓ) at 603 nm in its UV-Vis spectrum, characteristic of the B(C₆F₅)₃˙⁻ radical anion. rsc.orgresearchgate.net The decay of this absorption over time can be monitored to determine the decomposition rate of the radical intermediate. rsc.org

EPR spectroscopy provides more detailed structural information about the radical anion. The EPR spectrum of B(C₆F₅)₃˙⁻ is characterized by a g-value of 2.0114 and shows hyperfine coupling to both boron (¹⁰B, ¹¹B) and fluorine (¹⁹F) nuclei. researchgate.net Analysis of these hyperfine splitting constants confirms the distribution of the unpaired electron spin density across the molecule. rsc.orgresearchgate.net Studies in weakly coordinating solvents like dichloromethane have shown that the B(C₆F₅)₃˙⁻ radical anion undergoes rapid chemical decomposition, with a pseudo-first-order rate constant of approximately 6 s⁻¹. This decomposition is significantly faster than in donor solvents like tetrahydrofuran, precluding kinetic measurements by EPR in such media. rsc.org

Table 2: Spectroscopic Data for the B(C₆F₅)₃˙⁻ Radical Anion
ParameterTechniqueValueReference
λₘₐₓUV-Vis603 nm rsc.orgresearchgate.net
g-value (gᵢₛₒ)EPR2.0114 researchgate.net
¹⁰,¹¹B Hyperfine Coupling (aᵢₛₒ)EPR31 MHz researchgate.net
¹⁹F (ortho) Hyperfine Coupling (aᵢₛₒ)EPR12.94 MHz researchgate.net
¹⁹F (meta) Hyperfine Coupling (aᵢₛₒ)EPR3.66 MHz researchgate.net
¹⁹F (para) Hyperfine Coupling (aᵢₛₒ)EPR14.9 MHz researchgate.net
Decomposition Rate Constant (kբ) in CH₂Cl₂Electrochemistry/Simulation6.1 ± 0.1 s⁻¹ rsc.org

Quantum Chemical Calculations (e.g., Density Functional Theory) Applied to Tris(pentafluorophenyl)borane Systems

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become an essential complement to experimental studies, providing profound insights into the reactivity of B(C₆F₅)₃. rsc.orgrsc.org These computational methods allow for the detailed examination of reaction mechanisms, the energetics of various pathways, and the nature of bonding in adducts and intermediates that may be too transient to be fully characterized experimentally. rsc.orgnih.gov

DFT calculations are powerful for mapping the entire potential energy surface of a reaction, including reactants, intermediates, transition states, and products. This allows for a step-by-step elucidation of the most plausible reaction mechanism.

For example, in the B(C₆F₅)₃-catalyzed cyclopropanation of aryldiazodiacetate and styrene (B11656), DFT calculations were used to compare four potential pathways. The results indicated that the most favorable mechanism involves the initial activation of the aryldiazodiacetate through coordination to the boron center via an oxygen atom, followed by the elimination of a nitrogen molecule, which was identified as the rate-limiting step. acs.org The calculations also explained the high diastereoselectivity of the reaction by analyzing the transition state energies, attributing the selectivity to a combination of steric hindrance and favorable π-π stacking interactions. acs.org

In other systems, such as the reductive functionalization of carbonyls using silanes, DFT calculations have been employed to compare the canonical carbonyl-activation pathway with a Frustrated Lewis Pair (FLP)-type mechanism involving the priming of the Si-H bond. mdpi.com The calculations supported the latter as the more energetically favorable pathway, revealing a four-membered transition state for the nucleophilic attack of the silane on the carbonyl moiety. mdpi.com

A key strength of quantum chemical calculations is their ability to accurately predict the thermodynamics and kinetics of a reaction. By calculating the Gibbs free energies (ΔG) of reactants, products, and transition states, the thermodynamic favorability and activation energy barriers can be determined.

Table 3: Selected Energetic Data from DFT Calculations on B(C₆F₅)₃ Systems
ProcessCalculated Value (kcal/mol)SignificanceReference
Ester Adduct (2b·B(C₆F₅)₃) Formation-5.6Thermodynamically favorable adduct formation. nih.gov
Carbenium Ion (7) Formation (TS₁)15.3 (Activation Barrier)Quantifies the kinetic barrier for this key step. nih.gov
Autocatalytic Pyrazole (B372694) Isomerization20.0 (Activation Barrier)Explains the conversion of kinetic to thermodynamic product. nih.gov
C-H Borylation of Thiophene (ΔG)21.0 (Kinetic Barrier)Shows a relatively low barrier for FLP-mediated C-H activation. acs.org

Computational methods are extensively used to study the structure, stability, and bonding nature of Lewis acid-base adducts formed by B(C₆F₅)₃. DFT calculations can predict adduct geometries, binding energies, and the electronic consequences of coordination.

In the context of B(C₆F₅)₃'s interaction with water, DFT calculations have been crucial. While the simple 1:1 adduct, B(C₆F₅)₃·H₂O, is well-known, computational studies suggested that bridged anionic complexes, such as [B(C₆F₅)₃·OH·B(C₆F₅)₃]⁻ and [B(C₆F₅)₃·OH·OH₂·B(C₆F₅)₃]⁻, are energetically more favorable than the simple monomeric [B(C₆F₅)₃·OH]⁻ anion. rsc.org This has significant implications for understanding the role of B(C₆F₅)₃ as a p-type dopant in organic electronics in the presence of moisture. rsc.org

Furthermore, DFT studies have been applied to investigate the thermodynamics of adduct formation with various amines and guanidines as part of a catalytic guanylation cycle. rsc.org These studies help to rationalize the stability of intermediates and the feasibility of the proposed catalytic pathway. rsc.org The optimized geometries of B(C₆F₅)₃ and its radical anion B(C₆F₅)₃˙⁻ reveal little structural change upon reduction, with the main difference being a slight decrease in the torsional angle of the aryl rings relative to the central boron plane. uea.ac.uk

Kinetic Analyses and Reaction Order Determination in Tris(pentafluorophenyl)borane Catalysis

Kinetic studies are fundamental to elucidating the mechanisms of reactions catalyzed by tris(pentafluorophenyl)borane, B(C6F5)3. By determining reaction orders with respect to reactants and the catalyst, measuring kinetic isotope effects, and analyzing the influence of substrate electronic properties, a detailed picture of the transition states and rate-determining steps can be constructed.

Hydrosilylation of Carbonyl Compounds

Quantitative kinetic studies of the B(C6F5)3-catalyzed hydrosilylation of carbonyl compounds have revealed a mechanism that deviates from traditional Lewis acid catalysis. Instead of activating the carbonyl group, the borane activates the silane. cmu.edunih.gov One of the key findings is the inverse dependence of the reaction rate on the concentration of the carbonyl substrate; increased concentrations of the aldehyde or ketone inhibit the reaction. cmu.edunih.gov This observation supports a mechanism where the borane must dissociate from the more basic carbonyl oxygen to interact with the silane in the rate-determining step.

The reaction is found to be first-order in silane. mdpi.com Further mechanistic evidence comes from a Hammett study involving X-substituted aromatic carbonyls, which showed that substrates with electron-withdrawing groups are hydrosilylated at faster rates. mdpi.com This is contrary to what would be expected if the borane's primary role was to activate the carbonyl group, as less basic substrates would coordinate less strongly to the Lewis acid. cmu.edu For example, the turnover frequency for the hydrosilylation of ethyl benzoate was found to be significantly higher than that for the more basic acetophenone and benzaldehyde. cmu.edu

A primary kinetic isotope effect (KIE) of 1.4(5) was measured for the hydrosilylation of acetophenone using Ph3SiD versus Ph3SiH, indicating that the Si-H bond cleavage is involved in the rate-determining step. cmu.edu These collective kinetic data point to a mechanism initiated by the activation of the Si-H bond by B(C6F5)3, likely through a borane/silane complex, followed by hydride transfer. cmu.edumdpi.com

Table 1: Summary of Kinetic Findings for B(C6F5)3-Catalyzed Hydrosilylation of Carbonyls
Kinetic ParameterObservationMechanistic Implication
Reaction Order (Carbonyl)Inverse; rate decreases with increasing concentrationCatalyst must dissociate from carbonyl to activate the silane
Reaction Order (Silane)First OrderSilane is involved in the rate-determining step
Substrate Electronics (Hammett Study)Faster rates for less basic, electron-poor carbonylsSupports silane activation mechanism over carbonyl activation
Kinetic Isotope Effect (kH/kD)1.4(5) for acetophenone hydrosilylationSi-H bond cleavage is part of the rate-determining step

Piers-Rubinsztajn Reaction

The Piers-Rubinsztajn reaction, the condensation of hydrosilanes and alkoxysilanes catalyzed by B(C6F5)3, has also been subjected to detailed kinetic analysis. Studies on model systems, such as the reaction between Ph2MeSiH and Ph2MeSiOn-Oct, have shown that the reaction is first order with respect to both the hydrosilane and the alkoxysilane. researchgate.net The rate is also directly proportional to the concentration of the B(C6F5)3 catalyst. researchgate.net

Catalyst-Water Interactions

The interaction between B(C6F5)3 and water is itself a dynamic process with well-defined kinetics. The exchange of water molecules bound to the boron center has been studied by dynamic NMR spectroscopy. The exchange of B-bound water among different borane molecules follows a dissociative mechanism. acs.org

Table 2: Activation Parameters for the Dissociative Exchange of Water from [(C6F5)3B(OH2)] in Toluene
Activation ParameterValue
ΔH (Enthalpy of Activation)67(2) kJ mol-1
ΔS (Entropy of Activation)58(7) J mol-1 K-1

Advanced Applications and Prospective Research Directions for Tris Pentafluorophenyl Borane

Novel Roles of Tris(pentafluorophenyl)borane (B72294) in Materials Science and Optoelectronics

Tris(pentafluorophenyl)borane, B(C₆F₅)₃, commonly known as BCF, is a powerful Lewis acid that has found extensive applications beyond its traditional use in catalysis and frustrated Lewis pair (FLP) chemistry. rsc.orgacs.orgsemanticscholar.org Its unique electronic properties, stemming from the three electron-withdrawing pentafluorophenyl rings, make it a versatile compound in the realm of materials science and optoelectronics. rsc.org BCF's utility ranges from being a co-catalyst in olefin polymerization to an effective p-type dopant for organic semiconductors. rsc.orgresearchgate.net In organic electronics, it has been shown to enhance the performance of devices such as organic light-emitting diodes, field-effect transistors, and solar cells. nih.gov

Enhancing Interfacial Charge Extraction and Recombination in Perovskite Solar Cells

A significant application of tris(pentafluorophenyl)borane in optoelectronics is its role as a p-type dopant in the hole-transport layer (HTL) of perovskite solar cells (PSCs). nih.govacs.org The efficiency and stability of PSCs are heavily influenced by the charge extraction and recombination processes occurring at the interfaces between the perovskite absorber and the charge transport layers. beilstein-journals.orgsciety.orgresearchgate.net

Research has demonstrated that using BCF as a dopant for common HTL materials, such as spiro-OMeTAD (2,2',7,7'-tetrakis[N,N-di(4-methoxyphenyl)amino]-9,9'-spirobifluorene) and PTAA (poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine]), significantly improves device performance. beilstein-journals.orgmpg.de The introduction of BCF enhances the conductivity of the HTL. nih.govacs.org For instance, doping spiro-OMeTAD with BCF can dramatically increase the film's conductivity, leading to nearly double the power conversion efficiency (PCE) compared to PSCs with an undoped spiro-OMeTAD HTL. nih.gov

The primary mechanism for this enhancement is the improved quality of the junction between the HTL and the perovskite layer. beilstein-journals.orgmpg.de Kelvin probe force microscopy (KPFM) studies on operating solar cells have shown that BCF doping leads to a reduced rate of charge recombination at this critical interface. beilstein-journals.orgsciety.orgbeilstein-archives.org It is proposed that BCF forms a Lewis adduct with under-coordinated halide ions that have migrated to the HTL interface, effectively passivating these defects and thereby diminishing interfacial recombination and boosting charge extraction. beilstein-journals.orgmpg.de This leads to a notable increase in the power conversion efficiencies of the solar cell devices. beilstein-archives.org

Table 1: Photovoltaic Parameters of Perovskite Solar Cells with Different HTL Doping Strategies beilstein-archives.org
HTL ConfigurationJsc (mA/cm²)Voc (V)FF (%)PCE (%)
spiro-OMeTAD with LiTFSI + tBP22.5 ± 0.41.07 ± 0.0175.3 ± 1.118.1 ± 0.4
spiro-OMeTAD with BCF22.8 ± 0.21.08 ± 0.0176.9 ± 0.718.9 ± 0.2
PTAA with LiTFSI + tBP23.5 ± 0.41.03 ± 0.0176.5 ± 0.918.5 ± 0.4
PTAA with BCF23.6 ± 0.61.01 ± 0.1278.5 ± 0.218.7 ± 0.2

Rational Design and Synthesis of Modified Fluoroarylboranes for Tuned Reactivity

While B(C₆F₅)₃ is a highly effective Lewis acid, there is ongoing research into the rational design and synthesis of modified fluoroarylboranes to achieve even greater reactivity or to tailor their properties for specific applications. acs.orgresearchgate.net This involves creating derivatives with different electronic and steric profiles to modulate their Lewis acidity and catalytic activity. bohrium.comrsc.org

Synthesis of Related Perfluorinated Borane (B79455) Derivatives

The synthesis of tris(pentafluorophenyl)borane itself involves the reaction of pentafluorophenyllithium or the corresponding Grignard reagent with boron trichloride (B1173362) (BCl₃). rsc.org Building on this, researchers have developed other perfluorinated borane derivatives. For example, tris(perfluorotolyl)borane has been synthesized and shown to be an even stronger Lewis acid than BCF, potentially offering enhanced catalytic activity in reactions like the Piers-Rubinsztajn reaction. nih.gov

Another approach involves creating heteroleptic boranes, where the three aryl groups attached to the boron are not identical. This allows for fine-tuning of the borane's properties. Furthermore, research is exploring the development of heterogeneous catalysts based on borane clusters, termed "Activated Boranes," which could serve as versatile and recyclable alternatives to molecular boranes like BCF. cas.cz The synthesis of borane-functionalized bidentate phosphine (B1218219) ligands has also been reported as a method to integrate Lewis acidity into a metal's secondary coordination sphere, influencing reactivity. nih.gov

Structure-Reactivity Relationships in Heteroleptic Triarylboranes

The relationship between the structure of a triarylborane and its reactivity is a key area of investigation for designing new catalysts. The Lewis acidity of B(C₆F₅)₃ is attributed to the strong electron-withdrawing effect of the fluorine atoms on the phenyl rings. rsc.org By systematically modifying these aryl groups, the electronic and steric properties of the borane can be precisely controlled.

Investigation of Autocatalytic Processes Involving Tris(pentafluorophenyl)borane

Autocatalysis, where a reaction product acts as a catalyst for the same reaction, is a fundamental process in chemical systems exhibiting self-organization. researchgate.net Tris(pentafluorophenyl)borane has been implicated in autocatalytic mechanisms. One proposed mechanism involves a Friedel-Crafts type reaction where a B(C₆F₅)₃·H₂O adduct acts as the initiator. rsc.org This complex can abstract a fluoride (B91410) ion, generating a carbocation that can then react with various nucleophiles, propagating the catalytic cycle. rsc.org The presence of water can significantly influence the reactivity of BCF, forming a strong Brønsted acid complex, (C₆F₅)₃B·H₂O, which is an effective catalyst itself. nih.gov The study of such autocatalytic networks is crucial as they can lead to complex dynamic behaviors like bistability and the formation of propagating reaction fronts. researchgate.net

Future Avenues and Unexplored Potentials in Tris(pentafluorophenyl)borane Chemistry

The field of tris(pentafluorophenyl)borane chemistry continues to expand, with many promising future directions. acs.orgsemanticscholar.org While BCF is a powerful and versatile reagent, there is a continuous search for new boranes and borocations that can surpass its capabilities in various reactions. acs.orgresearchgate.net

Key areas for future research include:

Development of Novel Boron-Based Catalysts : The design of new chiral boron Lewis acids for asymmetric catalysis remains a significant challenge, primarily due to their moisture sensitivity. mdpi.com Creating more robust and easily handleable chiral boranes could unlock new synthetic methodologies.

Expanding Catalytic Applications : Boron Lewis acids are emerging as powerful tools for the cleavage of carbon-heteroatom bonds in defunctionalization reactions. rsc.org Further exploration of BCF and its derivatives in catalyzing a wider range of organic transformations, including C-F bond functionalization, is a promising avenue. researchgate.net

Advanced Materials : The role of BCF and related fluoroarylboranes in materials science is far from fully explored. Their application in organic electronics as dopants and interface modifiers is an active area of research. rsc.orgrsc.org Investigating their potential in other areas, such as anion receptors for batteries or as components in stimuli-responsive materials, could lead to new technological advancements. researchgate.net

Mechanistic Insights : Deeper understanding of the reaction mechanisms, including the role of intermediates like silylium (B1239981) ions and the intricacies of autocatalytic cycles, will be crucial for the rational design of next-generation catalysts and processes. researchgate.net

As main-group chemistry evolves, the development of new reagents that go beyond the capabilities of B(C₆F₅)₃ will be essential for expanding the scope of available chemical reactions and the synthesis of novel compounds. acs.orgresearchgate.net

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